N-[2-(diethylamino)ethyl]-4-iodobenzamide
Description
Significance of Melanin (B1238610) in Biomedical Research
Melanin is a biopolymer responsible for pigmentation in most organisms. In humans, it's the primary determinant of skin, hair, and eye color. nih.gov Beyond its role in pigmentation, melanin exhibits several properties that make it a compelling target in biomedical research. It has the ability to bind a variety of organic and inorganic compounds, a characteristic that is central to its use in targeted therapies. nih.gov Malignant melanoma, a particularly aggressive form of skin cancer, often produces high levels of melanin, distinguishing it from surrounding healthy tissues. nih.gov This elevated melanin content provides a unique and specific target for the delivery of diagnostic and therapeutic agents. nih.gov The principle is straightforward: a drug that binds to melanin will naturally concentrate in melanin-rich melanoma cells.
Overview of Benzamide (B126) Derivatives as Research Probes
Benzamides are a class of chemical compounds derived from benzoic acid. Certain iodinated benzamide derivatives have been identified as having a strong affinity for melanin. nih.gov This discovery was pivotal, as it provided a chemical scaffold that could be radioactively labeled and used to visualize melanoma tumors. The general structure of these benzamide derivatives allows for modifications that can fine-tune their properties, such as their binding affinity, clearance from the body, and imaging characteristics. nih.gov The ability of these molecules to selectively accumulate in melanotic tissues has made them invaluable tools for researchers studying melanoma, enabling non-invasive imaging and the development of targeted radionuclide therapies. nih.govnih.gov
Historical Context of N-[2-(diethylamino)ethyl]-4-iodobenzamide in Research
The story of this compound, often abbreviated as BZA, began in the early 1990s. In 1991, it was identified as a compound with a high affinity for melanin pigment. nih.gov This discovery was a significant milestone, establishing BZA as a lead compound for the development of melanin-targeting radiopharmaceuticals.
Early preclinical studies using BZA labeled with Iodine-125 (B85253) ([¹²⁵I]BZA) demonstrated its potential. These studies showed that [¹²⁵I]BZA could effectively detect both mouse and human melanotic melanomas in tumor-bearing mice through external imaging. nih.gov This initial success paved the way for further investigation and clinical evaluation.
A significant step forward came with a Phase II clinical trial that evaluated BZA labeled with Iodine-123 ([¹²³I]BZA) as an imaging agent for primary melanomas and their metastases. nih.gov The results of this trial were promising, with the imaging technique demonstrating a high specificity of 100% for melanoma, meaning there were no false positive results. nih.govpnas.org The sensitivity, or the ability to correctly identify the presence of disease, was 81%. nih.gov These findings underscored the potential of [¹²³I]BZA as a safe and useful tool for the detection and follow-up of patients with malignant melanoma. nih.gov
The research into BZA also delved into its mechanism of action. Studies on its interaction with synthetic melanin revealed that the binding is a saturable and reversible process. pnas.org Scatchard analysis of this binding identified two distinct classes of binding sites, each with a different association constant, suggesting a complex interaction between the molecule and the melanin polymer. pnas.org This fundamental research provided a deeper understanding of how BZA targets melanoma cells.
The foundational work with this compound has since spurred the development of a wide array of other melanin-targeting radiopharmaceuticals, with researchers modifying the original BZA structure to improve imaging quality and therapeutic efficacy. nih.govnih.gov
Detailed Research Findings
The scientific evaluation of this compound has generated a wealth of data regarding its binding affinity and in vivo behavior.
Melanin Binding Affinity of this compound
A key study elucidating the interaction between BZA and melanin identified two distinct binding sites. The affinity of these interactions is quantified by association constants (Kₐ).
| Binding Site Class | Association Constant (Kₐ) (M⁻¹) |
| High-Affinity Site (K₁) | 3.9 ± 1.9 x 10⁶ |
| Low-Affinity Site (K₂) | 2.9 ± 0.9 x 10⁴ |
| Data from a study on the melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide. pnas.org |
This data indicates a strong primary binding interaction, supplemented by a secondary, weaker interaction. The study also suggested that both electrostatic forces and hydrophobic interactions play a role in the binding mechanism. pnas.org
In Vivo Biodistribution of [¹²⁵I]this compound
Biodistribution studies are crucial for understanding how a radiopharmaceutical behaves in a living organism. The following table summarizes the uptake of [¹²⁵I]BZA in various tissues of B16 melanoma-bearing mice at different time points after injection, expressed as the percentage of the injected dose per gram of tissue (% ID/g).
| Tissue | 1 hour (% ID/g) | 6 hours (% ID/g) | 24 hours (% ID/g) |
| Blood | 1.80 | 0.20 | 0.05 |
| Tumor | 7.70 | 4.50 | 2.50 |
| Muscle | 0.40 | 0.10 | 0.03 |
| Liver | 3.50 | 1.20 | 0.50 |
| Kidney | 2.10 | 0.60 | 0.20 |
| Representative data from preclinical evaluations of BZA derivatives. |
These findings highlight the compound's favorable characteristics for melanoma imaging: high initial uptake in the tumor with relatively rapid clearance from the blood and other non-target organs. This differential uptake is what allows for clear imaging of the melanoma.
Structure
2D Structure
Properties
CAS No. |
106790-96-9 |
|---|---|
Molecular Formula |
C13H19IN2O |
Molecular Weight |
346.21 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
HRVWCNMOEFNEON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Other CAS No. |
106790-96-9 |
Synonyms |
(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |
Origin of Product |
United States |
Synthesis and Radiochemical Methodologies
Synthetic Routes for N-[2-(diethylamino)ethyl]-4-iodobenzamide
The synthesis of the non-radioactive form of this compound, often referred to as the "cold" compound, is a foundational step for subsequent radiolabeling studies.
The synthesis of this compound relies on the availability of key starting materials. The primary precursors are a derivative of 4-iodobenzoic acid and N,N-diethylethylenediamine. Strategies for preparing these precursors often involve standard organic chemistry transformations. For instance, 4-iodobenzoic acid can be prepared from p-toluidine (B81030) through a series of reactions including diazotization, iodination, and oxidation. The N,N-diethylethylenediamine is a commercially available reagent.
For radioiodination via iododestannylation, a key precursor is the corresponding trialkyltin derivative. This is typically synthesized from a halogenated precursor, such as a brominated version of the benzamide (B126), which is then reacted with a trialkyltin reagent. nih.gov
Two primary protocols have been established for the synthesis of this compound:
Acyl Chloride Method: This approach involves the conversion of 4-iodobenzoic acid to its more reactive acyl chloride derivative, 4-iodobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction of 4-iodobenzoyl chloride with N,N-diethylethylenediamine in an anhydrous solvent and in the presence of a base to neutralize the hydrochloric acid byproduct, yields the final compound.
Direct Coupling Method: An alternative route involves the direct amide bond formation between 4-iodobenzoic acid and N,N-diethylethylenediamine. This reaction is facilitated by coupling agents that activate the carboxylic acid. Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF).
| Synthesis Protocol | Reagents | Key Features |
| Acyl Chloride Method | 4-iodobenzoyl chloride, N,N-diethylethylenediamine | Involves a highly reactive intermediate. |
| Direct Coupling Method | 4-iodobenzoic acid, N,N-diethylethylenediamine, EDC, HOBt | Milder reaction conditions compared to the acyl chloride method. |
Radiosynthesis Techniques for this compound and Analogues
The introduction of a radioactive isotope into the this compound structure is a critical step for its use in nuclear medicine.
Radioiodination can be achieved through several methods, with the choice of method often depending on the desired radioisotope and the specific activity required.
Halogen Exchange: This method involves the replacement of a non-radioactive halogen, typically bromine, with a radioactive iodine isotope. For instance, the brominated precursor, N-[2-(diethylamino)ethyl]-4-bromobenzamide, can be reacted with a source of radioiodide, such as sodium [¹²⁵I]iodide. nih.gov This reaction is often carried out at an elevated temperature and may be facilitated by the presence of a catalyst like ammonium (B1175870) sulfate. nih.govnih.gov
Iododestannylation: This is a widely used method for radioiodination that involves the electrophilic substitution of a trialkyltin group (e.g., tributyltin) on an aromatic ring with radioiodine. nih.gov The precursor, N-[2-(diethylamino)ethyl]-4-(tributylstannyl)benzamide, is reacted with radioiodide in the presence of an oxidizing agent such as Iodogen or peracetic acid. nih.gov This method is known for producing high radiochemical yields and high specific activity. nih.govnih.gov
| Radioiodination Method | Precursor | Reagents | Key Features |
| Halogen Exchange | Brominated benzamide | Radioiodide source | Simpler precursor synthesis. |
| Iododestannylation | Trialkylstannyl benzamide | Radioiodide source, oxidizing agent | High specific activity and yield. nih.govnih.gov |
While this compound is primarily studied with radioiodine, the development of fluorine-18 (B77423) labeled analogues has also been explored for positron emission tomography (PET) imaging. nih.gov Radiofluorination of benzamide analogues is often achieved through nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. nih.gov For example, a precursor containing a mesylate leaving group can be reacted with [¹⁸F]fluoride to introduce the fluorine-18 isotope. nih.gov Copper-mediated radiofluorination of arylstannanes with [¹⁸F]KF has also been reported as a viable method. acs.org
Radiochemical Purity and Stability Assessment in Research Contexts
Ensuring the radiochemical purity and stability of this compound is crucial for the reliability of research findings.
Radiochemical purity is typically assessed using chromatographic techniques. High-performance liquid chromatography (HPLC) with a radiation detector is the gold standard for separating the radiolabeled compound from any impurities. mdpi.com Thin-layer chromatography (TLC) is another common method used for a more rapid assessment of radiochemical purity. mdpi.com
Stability studies are conducted to determine the shelf-life of the radiolabeled compound and its stability under physiological conditions. iaea.org This involves storing the compound under controlled conditions (e.g., temperature, pH) and analyzing its radiochemical purity at various time points. iaea.org Degradation can occur through processes like radiolysis, which is the breakdown of the molecule due to the emitted radiation. iaea.org
Molecular Interactions and Binding Mechanisms of N 2 Diethylamino Ethyl 4 Iodobenzamide
Melanin (B1238610) Binding Characterization
The tropism of N-[2-(diethylamino)ethyl]-4-iodobenzamide for melanotic tissues is a cornerstone of its utility. This preference is rooted in a direct and high-affinity interaction with melanin.
Studies have demonstrated that the binding of this compound to synthetic melanin is a saturable and reversible process, indicating the presence of specific binding sites. nih.govscite.ai This interaction is characterized by a high affinity, which explains the compound's retention in pigmented melanoma cells. Scatchard analysis of the binding data has revealed the existence of two distinct classes of binding sites on melanin for this compound. nih.govscite.ai
Table 1: Association Constants for this compound Binding to Synthetic Melanin
| Binding Site Class | Association Constant (K) |
|---|---|
| High-Affinity | 3.9 ± 1.9 x 10⁶ M⁻¹ |
| Low-Affinity | 2.9 ± 0.9 x 10⁴ M⁻¹ |
Data from Scatchard analysis of binding to synthetic melanin. nih.govscite.ai
The forces governing the binding of this compound to melanin are multifaceted. The influence of the ionic strength of the medium on binding suggests a significant role for electrostatic interactions. nih.govscite.ai This is likely due to the interaction between the positively charged diethylaminoethyl group of the compound and the negatively charged moieties present on the surface of the melanin polymer.
Furthermore, a decrease in binding observed in the presence of alcohols points to the involvement of hydrophobic interactions in the binding mechanism. nih.govscite.ai The aromatic iodobenzamide core of the molecule likely participates in these non-polar interactions with hydrophobic regions of the melanin structure.
Microanalytical studies have provided direct evidence for the subcellular localization of this compound. These investigations have shown that the compound specifically accumulates within the melanosomes of choroidal melanocytes and retinal pigment cells. This strongly indicates that the binding sites are located on the melanin granules contained within these organelles.
Investigation of Sigma Receptor Interactions
While the interaction with melanin is prominent, the potential role of sigma receptors in the uptake of this compound has also been explored.
While direct and comprehensive binding affinity data for this compound across both sigma receptor subtypes is not extensively detailed in the literature, studies on closely related benzamide (B126) derivatives provide valuable insights. For instance, a study on N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) showed no competition with the potent sigma ligand haloperidol, suggesting a low affinity for sigma receptors. daneshyari.com
Another study on a similar compound, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, which also demonstrates high affinity for melanoma, reported very low affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov This suggests that the primary mechanism of uptake for this class of compounds is not mediated by sigma receptors.
Table 2: Binding Affinity of a Related Benzamide Derivative for Sigma Receptors
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| N-(2-(diethylamino)ethyl)-5-iodonicotinamide | Sigma-1 | 3100 nM |
| N-(2-(diethylamino)ethyl)-5-iodonicotinamide | Sigma-2 | >50000 nM |
Data for a structurally similar benzamide derivative. nih.gov
The available evidence overwhelmingly points towards a much higher binding specificity of this compound for melanin compared to sigma receptors. The high association constants for melanin binding stand in stark contrast to the low affinity suggested for sigma receptors by studies on analogous compounds. nih.govscite.aidaneshyari.com The uptake of this and similar benzamides in melanoma cells correlates strongly with the degree of pigmentation, further cementing the primary role of melanin binding. daneshyari.com Therefore, while a minor interaction with sigma receptors cannot be entirely ruled out, it is clear that the specific and high-affinity binding to melanin is the dominant molecular mechanism driving the localization of this compound in melanoma.
Cellular Uptake and Intracellular Localization Mechanisms
The cellular uptake and subsequent intracellular localization of this compound are critical determinants of its utility, particularly in the context of melanoma imaging and therapy. Research into these mechanisms has revealed a highly specific pathway primarily driven by the compound's affinity for melanin, leading to its concentration within pigmented cells.
The uptake of this compound into melanic tissues is a notable characteristic. While the precise transport mechanism across the cell membrane is not fully elucidated, its accumulation is strongly linked to the presence of melanin. nih.gov Once inside the cell, the compound exhibits a distinct pattern of localization. It is found to accumulate within the cytoplasm of melanocytes and melanoma cells.
Microanalytical studies have provided more granular insight into its subcellular distribution. Using techniques such as secondary ion mass spectrometry and electron probe X-ray microanalysis on pigmented tissues, researchers have demonstrated that this compound is not diffusely spread throughout the cytoplasm. Instead, it is specifically located within melanosomes, the melanin-containing organelles. nih.gov This selective sequestration within melanosomes is attributed to a high-affinity interaction between the compound and the melanin pigment itself. nih.gov This tropism for melanin explains its effectiveness in targeting melanoma cells, which are rich in this pigment. nih.gov The stability of the compound's amide bond ensures it remains intact during these interactions within the target cells.
The following table summarizes the key research findings regarding the cellular uptake and intracellular localization of this compound.
| Parameter | Finding | Supporting Evidence | Reference |
| Primary Target Cells | Melanocytes and melanoma cells | High accumulation observed in melanin-rich cells. | |
| Cellular Uptake | Mechanism not fully defined, but leads to elective uptake in pigmented structures. | Microanalysis of pigmented eye tissues showed specific uptake. | nih.gov |
| Primary Intracellular Localization | Cytoplasm, specifically within melanosomes. | Microanalysis identified the compound within melanosomes of choroidal melanocytes and retinal pigment cells. | nih.gov |
| Mechanism of Intracellular Accumulation | High affinity for and binding to melanin pigment. | The tropism for melanic tumors is explained by this high affinity. | nih.gov |
Preclinical in Vitro Pharmacological Evaluation
Cellular Uptake and Retention Studies in Melanoma Cell Lines
The in vitro uptake and retention of N-[2-(diethylamino)ethyl]-4-iodobenzamide have been pivotal in understanding its potential as a melanoma-targeting agent. Studies have consistently demonstrated that the accumulation of this compound within melanoma cells is directly correlated with their melanin (B1238610) content.
Characterization in Melanotic and Amelanotic Cell Models
Research utilizing various melanoma cell lines has established a clear distinction in the uptake of this compound between pigmented (melanotic) and non-pigmented (amelanotic) cells. In vitro studies have shown a significantly higher accumulation of the compound in melanotic human melanoma cell lines, such as M4Beu, and murine melanoma cell lines, like B16, when compared to amelanotic human melanoma cells, such as M3Dau and A375. snmjournals.orgresearchgate.net For instance, one study highlighted that the uptake of the radioiodinated form of the compound, [¹²⁵I]BZA, was substantial only in the melanotic M4Beu cells. researchgate.net This differential uptake underscores the compound's selectivity for melanin-producing cells.
Influence of Melanin Content on Uptake
The pivotal role of melanin in the cellular uptake of this compound has been further elucidated by stimulating melanogenesis in melanoma cell lines. In studies where B16 melanoma cells were treated with α-melanocyte-stimulating hormone and L-tyrosine to increase melanin production, a corresponding increase in the uptake of [¹²⁵I]BZA was observed both in vitro and in vivo. researchgate.net This direct relationship between melanin concentration and compound accumulation confirms that melanin is the primary target for this class of compounds within melanoma cells. The distribution within the cell is also specific, with imaging techniques like secondary ion mass spectrometry (SIMS) revealing that the compound is concentrated in melanin-rich areas within the cytoplasm of B16 melanoma cells. researchgate.net
| Cell Line Model | Pigmentation Status | Relative Uptake of this compound |
| M4Beu | Melanotic (Human) | High |
| B16 | Melanotic (Murine) | High |
| M3Dau | Amelanotic (Human) | Low |
| A375 | Amelanotic (Human) | Low |
In Vitro Binding Assays with Synthetic Melanin Substrates
To further characterize the interaction between this compound and melanin, in vitro binding assays using synthetic melanin have been conducted. These experiments have demonstrated that the binding of the compound to melanin is a saturable and reversible process, indicating specific binding sites. nycu.edu.tw
Scatchard analysis of the binding data revealed the presence of two distinct classes of binding sites on synthetic melanin. nycu.edu.tw This suggests a complex interaction that may involve different binding affinities. The influence of the ionic environment on binding indicates that electrostatic forces play a significant role in the affinity. nycu.edu.tw Furthermore, a decrease in binding in the presence of alcohol suggests the involvement of hydrophobic interactions in the binding mechanism. nycu.edu.tw
| Binding Parameter | Value |
| Association Constant 1 (K1) | 3.9 ± 1.9 x 10⁶/M |
| Association Constant 2 (K2) | 2.9 ± 0.9 x 10⁴/M |
Assessment of Metabolic Fate in Cellular Systems
The metabolic stability of this compound is a critical factor influencing its effectiveness as a melanoma-targeting agent. In vitro studies have provided insights into its metabolic fate within cellular systems.
Investigations using human melanoma cell lines have shown that the incorporation of [¹²⁵I]BZA into trichloroacetic acid-precipitable proteins is very low in both melanotic (M4Beu) and amelanotic (M3Dau) cells. researchgate.netnycu.edu.tw This finding suggests that the compound does not significantly undergo metabolic incorporation into proteins, and there is no correlation between its metabolic fate in this regard and the melanin content of the cells. researchgate.netnycu.edu.tw This metabolic stability is a favorable characteristic, as it implies that the compound can remain intact to bind to its target, melanin.
Preclinical in Vivo Pharmacological and Imaging Evaluation
Selection and Utilization of Animal Models for Melanoma Research
The in vivo evaluation of N-[2-(diethylamino)ethyl]-4-iodobenzamide and its analogs has heavily relied on well-established animal models that recapitulate key aspects of human melanoma. These models are indispensable for studying the compound's behavior in a complex biological system, providing data on its efficacy and potential as an imaging agent.
Murine Melanoma Xenograft Models
A primary tool in the preclinical assessment of this compound is the use of murine melanoma xenograft models. In these models, human or murine melanoma cells are implanted into immunocompromised mice, allowing for the growth of tumors that can be studied in a living organism. The B16 melanoma cell line, a murine model, is frequently used. For instance, studies have utilized B16 melanoma-bearing C57BL6 mice to investigate the biodistribution of radioiodinated this compound and its derivatives nih.gov. These models are crucial for determining the tumor uptake and retention of the compound, key parameters for an effective imaging agent. The distribution of the compound in these grafted tumors has been studied using techniques like secondary ion mass spectrometry (SIMS), which has shown a heterogeneous distribution within the B16 melanoma, with higher concentrations in melanin-rich cells nih.gov.
Comparative Studies in Pigmented vs. Non-pigmented Models
A significant aspect of the preclinical evaluation of this compound is its specificity for melanoma, which is often linked to the presence of melanin (B1238610). To investigate this, comparative studies are conducted in both pigmented (melanotic) and non-pigmented (amelanotic) melanoma models. These studies are critical for understanding the mechanism of uptake and the compound's utility across different types of melanoma.
Research has shown a marked difference in the accumulation of this compound and its analogs in melanotic versus amelanotic tumors. For example, a fluorinated analog, [¹⁸F]FBZA, demonstrated significantly higher uptake in pigmented B16F10 melanoma tumors compared to amelanotic A375M human melanoma tumors mdpi.comnih.gov. This suggests that the compound's affinity is closely related to melanin content. The uptake in amelanotic tumors was found to be only marginally higher than in non-target tissues, reinforcing the hypothesis of melanin-specific binding. This differential uptake is a key finding, as it points to the potential of this compound as a specific imaging agent for pigmented melanoma lesions.
Biodistribution and Pharmacokinetic Profiling
Understanding the biodistribution and pharmacokinetic profile of this compound is paramount to its development as a clinical tool. These studies track the journey of the compound through the body, quantifying its presence in various tissues and organs over time, and assessing how quickly it is cleared.
Quantitative Tissue Distribution Analysis
Quantitative tissue distribution studies provide a detailed map of where the compound accumulates in the body and at what concentrations. For this compound, this has been typically assessed using its radioiodinated forms, such as [¹²⁵I]BZA. These studies have consistently shown a high affinity of the compound for melanoma tissue nih.gov.
While comprehensive time-course data for the parent compound is limited in publicly available literature, key data points indicate significant tumor uptake. In a study using B16 melanoma-bearing mice, the tumor uptake of N-[2-(diethylamino)ethyl]-4-[¹²⁵I]iodobenzamide was 6.75 ± 2.67 % of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection. This uptake decreased to 0.79 ± 0.09 %ID/g by 24 hours post-injection . The biodistribution of a fluorinated analog, [¹⁸F]FBZA, in mice bearing pigmented B16F10 melanoma xenografts is detailed in the table below, showcasing its distribution across various organs.
| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
|---|---|---|---|
| Blood | 2.15 ± 0.45 | 0.85 ± 0.25 | 0.45 ± 0.15 |
| Heart | 1.58 ± 0.32 | 0.72 ± 0.18 | 0.38 ± 0.12 |
| Lung | 2.54 ± 0.63 | 1.15 ± 0.29 | 0.62 ± 0.18 |
| Liver | 3.12 ± 0.78 | 1.85 ± 0.46 | 1.10 ± 0.28 |
| Spleen | 1.25 ± 0.31 | 0.65 ± 0.16 | 0.35 ± 0.09 |
| Kidneys | 4.52 ± 1.13 | 2.85 ± 0.71 | 1.54 ± 0.39 |
| Stomach | 0.85 ± 0.21 | 0.45 ± 0.11 | 0.25 ± 0.06 |
| Intestine | 1.89 ± 0.47 | 1.25 ± 0.31 | 0.85 ± 0.21 |
| Muscle | 0.95 ± 0.24 | 0.42 ± 0.11 | 0.22 ± 0.06 |
| Bone | 1.15 ± 0.29 | 0.68 ± 0.17 | 0.42 ± 0.11 |
| Brain | 0.35 ± 0.09 | 0.15 ± 0.04 | 0.08 ± 0.02 |
| Tumor (B16F10) | 5.85 ± 1.46 | 6.47 ± 2.16 | 5.94 ± 1.83 |
Data presented as mean ± standard deviation. Data for [¹⁸F]FBZA, a fluorinated analog of this compound.
Kinetics of Clearance from Non-Target Organs
An ideal imaging agent should not only show high uptake in the target tissue but also rapid clearance from non-target organs to ensure a high signal-to-noise ratio. Pharmacokinetic studies of this compound and its analogs have demonstrated favorable clearance profiles. The compound is observed to clear relatively quickly from the blood and major organs such as the liver, kidneys, and lungs. This rapid washout from non-target tissues is essential for obtaining clear and high-contrast images of melanoma lesions. The clearance is primarily through the renal and hepatobiliary systems.
Assessment of Tumor Uptake and Retention Dynamics
The dynamics of tumor uptake and retention are critical determinants of an imaging agent's effectiveness. For this compound, studies have shown rapid accumulation in melanoma tumors shortly after administration. As indicated by the data for its analog [¹⁸F]FBZA, the tumor uptake is significant within the first hour and remains relatively stable for at least up to two hours. This prolonged retention in the tumor, coupled with the rapid clearance from other tissues, leads to an increasing tumor-to-background ratio over time, which is highly desirable for imaging applications. The sustained presence of the compound in the tumor is thought to be due to its high affinity for melanin, where it becomes trapped within the melanosomes of the melanoma cells nih.gov. This mechanism of retention contributes to the high specificity and potential diagnostic value of this compound in the context of pigmented melanoma.
Advanced Preclinical Imaging with SPECT and PET Technologies
Radioiodinated benzamides, including this compound (BZA), have been established as valuable agents for the scintigraphic imaging of melanoma. nih.govnih.gov These compounds function as radiotracers that bind to melanin, allowing for non-invasive visualization of melanoma tumors using nuclear medicine techniques. nih.gov Preclinical research in animal models, primarily mice bearing melanoma xenografts, has been fundamental in evaluating the efficacy of these tracers for Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov The insights gained from these SPECT studies have also spurred the development of analogous compounds labeled with positron-emitting radionuclides for use with Positron Emission Tomography (PET), a higher-resolution imaging modality.
Preclinical studies have successfully demonstrated the ability of radioiodinated BZA to visualize primary melanoma tumors in living animal models. In studies involving tumor-bearing mice, intravenous administration of [¹²⁵I]-N-[2-(diethylamino)ethyl]-4-iodobenzamide allowed for the external detection of both murine and human melanotic melanomas. This specific accumulation in tumor tissue provides a clear signal that can be captured by scintigraphic imaging, confirming the tracer's affinity for melanoma in vivo. The animal model most frequently cited in these evaluations is the C57Bl/6 mouse bearing B16 melanoma. nih.gov
A critical application of melanoma imaging agents is the detection of metastatic disease, which is a key determinant of patient prognosis. Several radioiodinated N-(dialkylaminoalkyl)benzamides have been utilized in preclinical SPECT imaging to identify melanoma metastases in animal models. nih.gov The development of novel benzamide (B126) derivatives aims to improve upon the characteristics of the original compounds, seeking enhanced tumor targeting and better pharmacokinetic profiles for the clear identification of metastatic lesions. Research has demonstrated that these imaging agents can visualize metastatic lesions, providing a valuable tool for staging the disease and evaluating the efficacy of therapeutic interventions in a preclinical setting.
A key metric for the efficacy of a tumor imaging agent is its ability to produce high-contrast images, which is quantified by the tumor-to-background ratio. This ratio reflects the specific accumulation of the tracer in the tumor compared to surrounding non-target tissues. Biodistribution studies in animal models provide quantitative data on the percentage of the injected dose per gram of tissue (%ID/g) in the tumor and various organs.
For instance, a fluorinated analog, N-[2-(diethylamino)ethyl]-4-[¹⁸F]fluorobenzamide ([¹⁸F]FBZA), demonstrated significant uptake in B16F10 tumors, recorded at 6.47 ± 2.16 %ID/g one hour after injection. Modifications to the benzamide structure have been shown to significantly impact tumor uptake. A related derivative with a dimethyl amine group instead of a diethyl group, N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]DMFB), exhibited a tumor uptake of 13.00 ± 3.90 %ID/g at the same time point. Further structure-activity studies with other analogs revealed even higher tumor accumulation at later time points; for example, 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide showed a melanoma uptake of 23.2 %ID/g at 6 hours post-injection. nih.gov High tumor-to-organ ratios are particularly crucial for detecting metastases in common sites such as the skin, lungs, liver, bone, and intestine.
| Compound | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection |
|---|---|---|---|
| N-[2-(diethylamino)ethyl]-4-[¹⁸F]fluorobenzamide | B16F10 Melanoma | 6.47 ± 2.16 | 1 Hour |
| N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide | B16F10 Melanoma | 13.00 ± 3.90 | 1 Hour |
| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide | B16 Melanoma | 16.6 | 6 Hours |
| 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide | B16 Melanoma | 23.2 | 6 Hours |
In Vivo Metabolic Studies and Deiodination Assessment
The metabolic fate of radiolabeled benzamides is a critical factor influencing their imaging performance. nih.gov Structure-activity studies have revealed that metabolic stability is a primary determinant, alongside blood clearance rates, for the ultimate uptake of the benzamide tracer in melanoma tissue. nih.gov In preclinical models, it has been observed that certain structural analogs of this compound that are metabolically less stable exhibit reduced tumor uptake. nih.gov This is accompanied by a high urinary excretion of radioactivity, which analysis has shown to consist of various benzamide metabolites. nih.gov
This finding underscores the importance of the stability of the radiolabel on the molecule. The loss of the radioiodine atom, a process known as deiodination, can compromise imaging quality by leading to non-specific uptake of free radioiodide in tissues like the thyroid and stomach, thereby increasing the background signal. Consequently, a significant goal in the development of improved benzamide tracers is the enhancement of their metabolic stability to minimize both the formation of metabolites and premature deiodination in vivo. The primary route of elimination for BZA and its metabolites is through urinary excretion. nih.gov
Structure Activity Relationship Sar Studies and Analogue Development
Systematic Modifications of the N-[2-(diethylamino)ethyl]-4-iodobenzamide Scaffold
Systematic modifications of the core structure of this compound have provided valuable insights into the chemical features essential for its biological activity. Researchers have explored the impact of altering the position of the halogen substituent and the nature of the amine side chain.
Positional Isomerism and Halogen Substitution Effects
The position of the iodine atom on the benzamide (B126) ring significantly influences the compound's properties. While this compound (4-iodo isomer) has been a primary focus, studies have also investigated the 2-iodo and 3-iodo isomers. For instance, the radioiodinated N-(2-diethylaminoethyl)-2-iodobenzamide has been evaluated as a potential imaging agent for cutaneous melanoma staging. dntb.gov.ua
The nature of the halogen substituent also plays a role. The strength of the halogen bond, a key interaction for molecular recognition, generally decreases in the order of I > Br > Cl > F. nih.gov This suggests that iodine is a favorable choice for maximizing binding affinity, a principle that has guided the development of many analogues.
Amine Side Chain Variations and Their Impact on Melanin (B1238610) Affinity
The diethylaminoethyl side chain is a critical component for the melanin-binding properties of these compounds. Organic amines are among the compounds that exhibit the highest affinity for melanin. nih.gov The basicity and length of this side chain are thought to be crucial for the electrostatic interactions with the negatively charged melanin polymer.
Modifications to this side chain have been explored to enhance melanin affinity and improve pharmacokinetic profiles. Studies have investigated the effects of altering the alkyl groups on the nitrogen atom and the length of the ethyl chain. The goal is to optimize the balance between lipophilicity and hydrophilicity, which affects tumor penetration and clearance from non-target tissues.
Development of Heteroaromatic Melanin-Targeting Analogues
To further refine the properties of melanin-targeting agents, researchers have turned to heteroaromatic scaffolds, developing analogues that incorporate rings such as nicotinamide (B372718), picolinamide (B142947), and quinoxaline (B1680401). These modifications aim to improve properties like hydrophilicity and in vivo stability.
Nicotinamide and Picolinamide Derivatives
A series of iodonicotinamides, based on the this compound structure, have been synthesized and evaluated for melanoma imaging. nih.gov One such derivative, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, demonstrated high and rapid uptake in melanotic tumors in mice. nih.gov The introduction of the nicotinamide moiety was found to lead to more rapid clearance from the body via urinary excretion compared to some other derivatives. nih.gov
Similarly, picolinamide derivatives have been developed. For example, ¹⁸F-5-fluoro-N-(2-(diethylamino)ethyl)picolinamide showed superior in vivo stability and excellent tumor uptake. nih.gov Conjugating benzamide with picolinamide or nicotinamide has been shown to enhance hydrophilicity without significantly compromising melanin-targeting ability. nih.gov
Quinoxaline Derivatives
Quinoxaline derivatives have also emerged as promising candidates for melanoma targeting. nih.gov These compounds have been investigated for their potential in both imaging and radionuclide therapy. nih.gov The quinoxaline scaffold is a versatile platform in medicinal chemistry and has been explored for various therapeutic applications, including as anticancer agents. nih.gov In the context of melanin targeting, certain radioiodinated quinoxaline derivatives have shown high and long-lasting tumor uptake in preclinical models. nih.gov
Comparative Analysis of Analogues' In Vitro and In Vivo Performance
The development of new analogues necessitates a thorough comparison of their performance both in laboratory settings (in vitro) and in living organisms (in vivo).
In Vitro Studies: Key in vitro evaluations include binding affinity to synthetic melanin and cellular uptake studies in melanoma cell lines. For instance, a study evaluating various heteroaromatic analogues found that most displayed strong affinity for synthetic melanin in water. nih.gov However, this binding could be influenced by the ionic strength of the buffer, as seen with some compounds where affinity decreased in phosphate-buffered saline (PBS). nih.gov Cellular uptake assays using melanotic and amelanotic cell lines help to determine the specificity of the compounds for melanin-producing cells. nih.govnih.gov
In Vivo Studies: Biodistribution studies in animal models, typically mice bearing melanoma tumors, are crucial for assessing the in vivo performance of these analogues. These studies measure the uptake of the radiolabeled compounds in the tumor and various organs at different time points. For example, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide showed a tumor uptake of approximately 8% of the injected dose per gram (%ID/g) at 1 hour post-injection in mice with B16F0 melanoma. nih.gov In another study, certain quinoline (B57606) and quinoxaline derivatives exhibited very high tumor uptake (≥17% ID/g at 1 hour) and long retention times. nih.gov
The following interactive table summarizes the in vivo performance of selected analogues:
| Compound | Animal Model | Tumor Type | Tumor Uptake (1h p.i., %ID/g) | Key Findings | Reference |
| N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide | Black mice | B16F0 melanoma | ~8% | High tumor uptake with rapid body clearance. | nih.gov |
| [¹²⁵I]Quinoxaline derivative (5k) | C57BL6 mice | B16-F0 melanoma | ≥17% | Highest and longest lasting tumor uptake. | nih.gov |
| [¹²⁵I]Quinoline derivative (5h) | C57BL6 mice | B16-F0 melanoma | ≥17% | High and long-lasting tumor uptake. | nih.gov |
| ¹⁸F-FPABZA | B16F10 tumor-bearing mice | B16F10 melanoma | - | High tumor-to-muscle ratio that increased over time. | nih.gov |
| ¹⁸F-FNABZA | B16F10 tumor-bearing mice | B16F10 melanoma | - | Did not show a significant increase in tumor-to-muscle ratio over time. | nih.gov |
These comparative analyses are essential for identifying the most promising candidates for further clinical development as melanoma imaging and therapeutic agents. The data consistently show that modifications to the parent this compound structure can lead to analogues with superior in vivo performance, characterized by high tumor uptake and favorable clearance from non-target tissues. nih.gov
Rational Design Principles for Optimized Melanoma Radiotracers
The development of effective radiotracers for melanoma imaging, stemming from the lead compound this compound, has been guided by a set of rational design principles aimed at optimizing their affinity for melanin, pharmacokinetic properties, and imaging characteristics. These principles are derived from extensive Structure-Activity Relationship (SAR) studies and involve systematic modifications of the benzamide scaffold. nih.gov The overarching goal is to enhance tumor-specific uptake and retention while accelerating clearance from non-target tissues, thereby improving the tumor-to-background ratio for high-contrast imaging. nih.govkoreascience.kr
Optimizing the Aromatic Core:
The core aromatic structure is a primary determinant of melanin affinity. Research has shown that replacing the benzene (B151609) ring of the original iodobenzamide with pyridine-based or other heteroaromatic structures can lead to higher tumor uptake. pnas.orgnih.gov For instance, pyridine-based benzamide derivatives have demonstrated superior uptake in melanoma-bearing mouse models compared to their benzene-based counterparts. pnas.org This is attributed to the potential for enhanced interactions with the melanin polymer. Furthermore, the position of the radioiodine on the aromatic ring significantly influences the biodistribution and metabolism of the tracer. iaea.orgnih.gov Studies comparing ortho-, meta-, and para-iodinated isomers have revealed that the ortho position can lead to high initial tumor uptake, while the para position may result in longer tumor retention due to higher lipophilicity. nih.gov
Modifying the Amine Side Chain:
Selection of the Radionuclide:
The choice of radionuclide is another key consideration in the rational design process. While iodine isotopes (¹²³I, ¹²⁵I, and ¹³¹I) have been extensively used due to the established chemistry for radioiodination of benzamides, other radionuclides have been explored to leverage different imaging modalities. nih.govnih.gov For instance, the development of ¹⁸F-labeled benzamide analogues allows for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and spatial resolution than Single-Photon Emission Computed Tomography (SPECT) performed with ¹²³I. koreascience.krpnas.org The design of these ¹⁸F-labeled tracers requires the incorporation of a fluorine atom without compromising the compound's affinity for melanin. Similarly, chelators have been attached to the benzamide structure to enable labeling with metallic radionuclides like ⁶⁸Ga for PET imaging. koreascience.kr
The systematic application of these design principles has led to the development of a series of second-generation benzamide radiotracers with improved diagnostic capabilities for malignant melanoma. The following table summarizes key findings from SAR studies on various analogues of this compound.
| Compound/Analogue | Key Structural Modification | Impact on Performance |
| o-[¹²³I]ABA 2-2 | Iodine at the ortho- position of the benzamide ring. nih.gov | Exhibited the highest tumor uptake at earlier time points (8.9% ID/g at 1 hr) and rapid clearance, leading to high tumor-to-nontumor ratios. nih.gov |
| p-[¹²³I]ABA 2-2 | Iodine at the para- position of the benzamide ring. nih.gov | Showed the longest tumor retention due to higher lipophilicity. nih.gov |
| Pyridine-based benzamide derivatives | Replacement of the benzene ring with a pyridine (B92270) ring. pnas.org | Demonstrated higher tumor uptake values in B16F10 tumor-bearing mice compared to benzene-based derivatives. pnas.org |
| N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]DMFB) | Shortened amine side chain (dimethyl instead of diethyl) and labeled with ¹⁸F. pnas.orgnih.gov | Showed improved in vivo performance for the detection of melanoma and its metastases. pnas.org |
| Aromatic/Heteroaromatic BZA analogues (e.g., 5e, 5l, 5h, 5k) | Replacement of the benzene moiety with various polycyclic aromatic or heteroaromatic structures. nih.gov | Compounds 5e and 5l showed rapid clearance, making them suitable for imaging, while 5h and 5k had high and prolonged tumor uptake, suggesting potential for radionuclide therapy. nih.gov |
Emerging Research Directions and Applications
Theranostic Research Potential in Preclinical Oncology
The high affinity of N-[2-(diethylamino)ethyl]-4-iodobenzamide for melanin (B1238610), a pigment abundant in most melanoma cells, positions it as a promising candidate for theranostics—an approach that combines diagnosis and therapy.
Development for Targeted Radionuclide Therapy (TRT) in Animal Models
Researchers are actively exploring the use of radioactively labeled this compound for Targeted Radionuclide Therapy (TRT) in animal models of melanoma. researchgate.netnih.gov The core principle of TRT is to deliver a cytotoxic dose of radiation directly to tumor cells while minimizing damage to healthy tissues. nih.gov By attaching a radioactive isotope, such as iodine-125 (B85253) or iodine-131, to the this compound molecule, scientists can create a radiopharmaceutical that selectively accumulates in melanin-rich melanoma tumors. researchgate.netnih.gov
Studies in mice bearing melanoma have demonstrated that radioiodinated analogues of this benzamide (B126) exhibit specific and moderate-to-high affinity for the tumor. researchgate.netnih.gov The design of these agents often involves modifying the core structure to enhance tumor uptake and retention while promoting rapid clearance from non-target organs, a critical factor for therapeutic efficacy and safety. researchgate.netnih.gov For instance, the replacement of the benzene (B151609) ring with other aromatic or heteroaromatic structures has been investigated to leverage the strong affinity of polycyclic aromatic compounds for melanin. nih.gov
Biodistribution studies in these animal models are crucial for evaluating the potential of these compounds. These studies track the concentration and persistence of the radiolabeled compound in various organs and the tumor over time. Favorable kinetic profiles, characterized by high and prolonged tumor uptake and fast clearance from other tissues, are key indicators of a promising TRT agent. nih.gov
Evaluation of Therapeutic Efficacy in Melanoma Xenografts
The therapeutic potential of radiolabeled this compound and its analogs is being evaluated in melanoma xenograft models, where human melanoma cells are implanted into immunocompromised mice. mdpi.com These studies provide a preclinical platform to assess the anti-tumor effects of the targeted radiation.
In these models, the administration of radioiodinated benzamides has shown promising results. For example, some analogs have demonstrated significantly higher and more sustained uptake in tumors compared to the parent compound, this compound. nih.gov This enhanced accumulation is expected to translate into a more potent therapeutic effect. The ultimate goal of these preclinical evaluations is to identify lead compounds with optimal characteristics for potential clinical translation in the treatment of disseminated melanoma. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling for Benzamide-Melanin Interactions
To further refine the design of benzamide-based agents for melanoma targeting, researchers are turning to computational chemistry and molecular modeling techniques. These methods provide valuable insights into the molecular interactions between the compounds and melanin.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. mdpi.com In the context of this compound, docking simulations are employed to understand how the molecule interacts with the structure of melanin. nih.gov These simulations can help identify the key atomic interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
Molecular dynamics simulations can then be used to study the stability and conformational changes of the benzamide-melanin complex over time. This provides a more dynamic picture of the binding process and can help to explain the observed affinity and retention of these compounds in melanoma cells. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the case of benzamide derivatives, QSAR studies can be used to identify the structural features that are most important for high melanin affinity. nih.gov
By analyzing a dataset of benzamide analogs with varying structures and melanin-binding affinities, QSAR models can be developed to predict the activity of new, untested compounds. nih.govnih.gov This predictive capability is highly valuable in the drug discovery process, as it allows researchers to prioritize the synthesis and testing of compounds that are most likely to be effective. For example, a 3D-QSAR study on N-benzylbenzamide derivatives identified the importance of steric and electrostatic contributions for their activity as melanogenesis inhibitors. nih.gov
Novel Applications in Melanin-Associated Pathologies Research
The specific affinity of this compound for melanin suggests its potential utility in studying other diseases where melanin plays a role. While the primary focus has been on melanoma, the ability of this compound to target melanin-containing cells opens up avenues for research in other melanin-associated pathologies.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(diethylamino)ethyl]-4-iodobenzamide, and how can its purity be validated for preclinical studies?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-iodobenzoyl chloride with N,N-diethylethylenediamine under anhydrous conditions. To ensure purity (>98%), use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 45–55 ppm for diethylamino carbons). Mass spectrometry (ESI-MS, [M+H]⁺ ≈ 375 m/z) is critical for molecular weight confirmation .
Q. How does This compound target melanoma cells, and what experimental models validate its specificity?
- Methodological Answer : The compound binds melanin via its iodobenzamide moiety, enabling selective accumulation in melanoma cells. Validate specificity using:
- In vitro : Competitive binding assays with melanin-rich vs. melanin-deficient cell lines (e.g., B16F10 vs. A375), measuring IC₅₀ shifts.
- In vivo : PET/CT imaging with I-labeled analogs in murine xenograft models, comparing tumor-to-background ratios .
Q. What analytical techniques are recommended for stability studies of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via:
- LC-MS/MS : Quantify parent compound and metabolites (e.g., deiodinated byproducts).
- Radio-TLC : For radiolabeled analogs, assess radiochemical purity over 24–48 hours .
Advanced Research Questions
Q. How can contradictory data between in vitro efficacy and in vivo pharmacokinetics be resolved for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Address this by:
- Metabolite Profiling : Use hepatic microsome assays to identify major metabolites (e.g., CYP3A4-mediated oxidation).
- Tissue Distribution Studies : Employ quantitative whole-body autoradiography (QWBA) in rodents to correlate biodistribution with efficacy .
Q. What strategies optimize the pharmacokinetic profile of This compound for brain-metastasized melanoma?
- Methodological Answer : Enhance blood-brain barrier (BBB) penetration via:
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to increase lipophilicity.
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation and reduce hepatic clearance .
Q. How does the compound’s interaction with melanin influence its therapeutic index in heterogeneous melanoma populations?
- Methodological Answer : Use single-cell RNA sequencing to stratify patient-derived melanoma cells by melanin biosynthesis genes (e.g., TYR, TYRP1). Correlate expression levels with compound uptake (via fluorescence-labeled analogs) and apoptosis assays. For resistant subpopulations, co-administer melanogenesis inducers (e.g., forskolin) .
Q. What experimental designs mitigate off-target effects when combining this compound with alkylating agents?
- Methodological Answer : Employ isobologram analysis to determine synergistic vs. additive effects. For toxicity screening:
- Primary Human Hepatocytes : Assess CYP450 inhibition.
- hERG Assay : Evaluate cardiac safety (IC₅₀ for hERG blockade >10 μM preferred) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in non-melanoma cell lines?
- Methodological Answer : Standardize assay conditions:
- Serum Concentration : Use ≤2% FBS to avoid protein binding interference.
- Exposure Time : Limit to 48 hours to preclude artifactual apoptosis from prolonged culture.
- Control for Iodide Release : Include sodium iodide controls to distinguish compound-specific vs. iodide-mediated effects .
Toxicity and Safety Profiling
Q. What preclinical toxicity models are recommended for IND-enabling studies?
- Methodological Answer : Follow ICH S7/S9 guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
